molecular formula C10H13ClN2O3S B1392303 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol CAS No. 1220018-04-1

1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol

Cat. No.: B1392303
CAS No.: 1220018-04-1
M. Wt: 276.74 g/mol
InChI Key: CRSSAAGAHQMMCD-UHFFFAOYSA-N
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Description

1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol (CAS 1220018-04-1) is a sulfonamide derivative featuring a pyrrolidinol backbone substituted with a 3-amino-4-chlorophenylsulfonyl group. Its molecular formula is C₁₀H₁₃ClN₂O₃S, with a molecular weight of 276.74 g/mol . Classified as an irritant (IRRITANT), this compound’s structural uniqueness arises from the combination of electron-withdrawing substituents (sulfonyl, chloro) and an electron-donating amino group on the phenyl ring.

Properties

IUPAC Name

1-(3-amino-4-chlorophenyl)sulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(5-10(9)12)17(15,16)13-4-3-7(14)6-13/h1-2,5,7,14H,3-4,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSSAAGAHQMMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, potentially altering their function. The sulfonyl group can interact with enzymes, inhibiting their activity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol (CAS 170456-83-4)
  • Molecular Formula: C₁₁H₁₅NO₃S
  • Key Differences: The phenyl ring substituent is 4-methyl (electron-donating) instead of 3-amino-4-chloro (mixed electronic effects).
1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (CAS 1220019-17-9)
  • Molecular Formula : C₁₁H₁₃F₃N₂O
  • Key Differences :
    • Replaces the sulfonyl group with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
    • Lower molecular weight (246.23 g/mol ) and increased lipophilicity due to -CF₃, which may enhance blood-brain barrier penetration compared to the sulfonyl-containing target compound .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Key Differences: Contains a sulfanyl (thioether) group instead of sulfonyl, reducing polarity and oxidation susceptibility. Pyrazole core instead of pyrrolidinol alters ring strain and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound 4-Methylphenyl Analog Trifluoromethyl Analog
Molecular Weight (g/mol) 276.74 241.31 246.23
Key Substituents -SO₂, -NH₂, -Cl -SO₂, -CH₃ -CF₃, -NH₂
Polarity High (sulfonyl, -NH₂) Moderate (sulfonyl, -CH₃) Moderate (-CF₃, -NH₂)
LogP (Predicted) ~1.5 (hydrophilic) ~2.0 ~2.8 (lipophilic)

Hazard Profiles

  • Both the target compound and the trifluoromethyl analog are classified as irritants , requiring similar safety protocols .
  • The chloro substituent in the target compound may contribute to higher toxicity compared to the methyl-substituted analog .

Biological Activity

1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol, also known as a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may facilitate interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C10H13ClN2O3SC_{10}H_{13}ClN_2O_3S, and it possesses the following structural characteristics:

  • Sulfonyl Group : Enhances solubility and reactivity.
  • Amino Group : Potential for hydrogen bonding with biological macromolecules.
  • Chlorophenyl Group : May influence pharmacokinetic properties.
PropertyValue
IUPAC Name1-(3-amino-4-chlorophenyl)sulfonylpyrrolidin-3-ol
Molecular Weight252.74 g/mol
CAS Number1220018-04-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form interactions with active sites of enzymes, potentially inhibiting their activity and modulating metabolic pathways.
  • Protein Binding : The amino group may facilitate binding to proteins, leading to alterations in their function and subsequent biological responses.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with mechanisms likely involving inhibition of bacterial enzyme systems essential for survival.

Anticancer Potential

Research has suggested that compounds similar to this compound may possess anticancer properties. These effects are hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through modulation of signaling pathways.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL

These findings suggest that the compound may be a viable candidate for further development as an antimicrobial agent.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzymes relevant to bacterial metabolism. For instance, the inhibition of dihydrofolate reductase (DHFR) has been noted, which is crucial for nucleotide synthesis in bacteria.

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of sulfonamide derivatives and their biological activity has been explored. Variations in the amino and chlorophenyl groups significantly affect the potency and selectivity of the compounds against different biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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